

Technical Guide: The Alpha-(1-piperazinyl)-4'-methoxyacetophenone Scaffold

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Compound of Interest

Compound Name: 1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one

CAS No.: 438487-09-3

Cat. No.: B362398

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Chemical Class:

-Aminoketones (Phenacyl Piperazines) Primary Application: Pharmacophore Building Block & CNS Active Ligand Precursor

Executive Summary & Chemical Identity

The compound

-(1-piperazinyl)-4'-methoxyacetophenone (also known as 1-(4-methoxyphenyl)-2-(1-piperazinyl)ethanone) represents a "privileged structure" in medicinal chemistry. It combines an electron-rich aromatic ketone (4-methoxyacetophenone) with a saturated nitrogen heterocycle (piperazine) via a methylene linker.

This scaffold serves as a critical intermediate in the synthesis of psychotropic agents (targeting 5-HT/Dopamine receptors), antifungal azoles, and sigma receptor ligands. Its reactivity is defined by the electrophilic carbonyl group and the nucleophilic secondary amine at the piperazine N4 position, making it an ideal "linker" module for fragment-based drug discovery (FBDD).

Physicochemical Profile

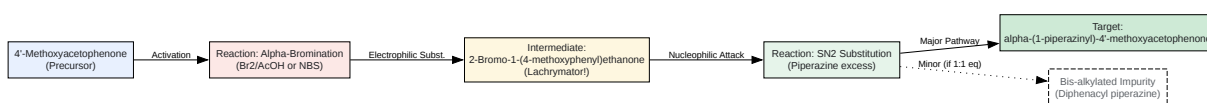
Property	Value / Characteristic
IUPAC Name	1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one
Molecular Formula	C ₁₇ H ₂₂ N ₂ O ₂
Molecular Weight	234.30 g/mol
pKa (Calc)	~8.5 (Piperazine N1), ~4.5 (Piperazine N4)
LogP	1.2 – 1.5 (Lipophilic, CNS penetrant)
H-Bond Donors/Acceptors	1 Donor (N-H), 3 Acceptors (N, O, O)
Stability	Free base is air-sensitive (forms carbonates); Store as HCl salt.

Synthetic Architecture & Mechanism

The synthesis of this class requires a biphasic strategy: activation of the acetophenone precursor followed by a controlled nucleophilic substitution.

Core Reaction Pathway (DOT Visualization)

The following diagram illustrates the conversion of 4-methoxyacetophenone to the target scaffold, highlighting the critical intermediate state.



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Caption: Sequential synthesis pathway emphasizing the critical bromination intermediate and the divergence toward bis-alkylated impurities if stoichiometry is uncontrolled.

Detailed Experimental Protocols

As a Senior Scientist, I recommend the NBS (N-Bromosuccinimide) route over elemental bromine for Step 1 due to higher regioselectivity and safety, although the

route is described for scale-up contexts.

Protocol A: Synthesis of -Bromo-4'-methoxyacetophenone

Objective: Create the electrophilic phenacyl halide. Safety Warning:

-Bromoketones are potent lachrymators. Work exclusively in a fume hood.

- Dissolution: Dissolve 4'-methoxyacetophenone (15.0 g, 100 mmol) in Glacial Acetic Acid (50 mL) or Acetonitrile (100 mL).
- Bromination:
 - Method A (NBS): Add NBS (17.8 g, 100 mmol) and p-Toluenesulfonic acid (p-TsOH, 0.1 eq) as a catalyst. Reflux for 2-3 hours.
 - Method B (): Add (16.0 g, 100 mmol) dropwise at 0°C. The decolorization of bromine indicates reaction progress.
- Quenching: Pour the mixture into ice-cold water (300 mL). The product will precipitate as a solid.
- Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Hexane (1:1).
 - Yield Target: >85%^[1]^[2]^[3]

- QC Check:

NMR (CDCl₃) should show a singlet at

~4.4 ppm (

).

Protocol B: Nucleophilic Substitution with Piperazine

Objective: Install the piperazine ring while preventing bis-alkylation. Critical Insight: To obtain the mono-substituted product, you must use a large excess of piperazine (3-5 equivalents). If 1:1 stoichiometry is used, the secondary amine of the product will react with another equivalent of bromoketone, forming the symmetric dimer.

- Preparation: Dissolve Anhydrous Piperazine (25.8 g, 300 mmol, 3.0 eq) in THF (100 mL) or Acetone. Add (13.8 g, 100 mmol) as an acid scavenger.
- Addition: Dissolve the -bromo intermediate (22.9 g, 100 mmol) in THF (50 mL). Add this solution dropwise to the piperazine solution at 0°C over 60 minutes.
 - Why? High local concentration of piperazine ensures the bromide reacts with free piperazine rather than the product.
- Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
- Workup:
 - Filter off inorganic salts (, Excess).
 - Evaporate the solvent.[\[2\]](#)[\[3\]](#)

- Resuspend residue in water and extract with Ethyl Acetate (3x).
- Purification:
 - The excess piperazine remains in the aqueous phase or can be sublimed.
 - Convert the crude oil to the Dihydrochloride salt by adding 2M HCl in ether. The salt is stable and non-hygroscopic.
 - Recrystallization:[3][4] Isopropanol/Ethanol.

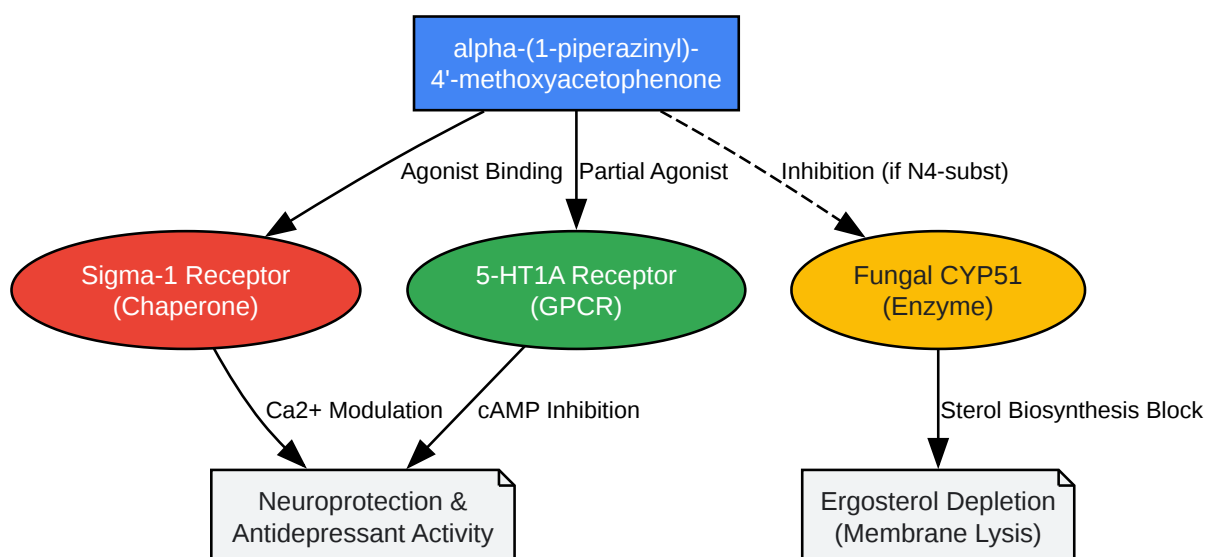
Pharmacological Applications & Signaling

This scaffold acts as a "privileged linker" in neuropharmacology. The distance between the aromatic ring and the basic nitrogen (2 carbon atoms + carbonyl) mimics the pharmacophore of biogenic amines.

Target Receptors

- 5-HT (Serotonin) Receptors: The 4-methoxy group mimics the 5-hydroxy of serotonin. Derivatives often show affinity for
and
.
- Sigma () Receptors: Phenacyl piperazines are classic high-affinity ligands for receptors, involved in modulation of calcium signaling and neuroprotection.
- Antifungal Activity: When the piperazine N4 is substituted with an imidazole or triazole via a linker, the molecule inhibits CYP51 (Lanosterol 14 -demethylase).

Signaling Interaction Map (DOT Visualization)



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Caption: Pharmacological interaction network showing the scaffold's pleiotropic effects on CNS and fungal targets.

Quantitative Data Summary

The following table summarizes the reactivity and physical data relevant for handling and derivatization.

Parameter	Experimental Value	Notes
Melting Point (HCl Salt)	215 - 218 °C	Sharp melting point indicates high purity.
NMR Shift (-CH ₂)	3.7 - 3.9 ppm (Singlet)	Diagnostic peak. Shifts downfield if N is quaternized.
IR Carbonyl Stretch	1675 - 1685	Lower than typical ketones due to conjugation with 4-OMe.
Solubility (Free Base)	DCM, EtOAc, DMSO	Poor water solubility.
Solubility (HCl Salt)	Water, Methanol	Good for biological assays.

References

- Synthesis of Alpha-Aminoketones via Bromination: PrepChem. "Synthesis of alpha-bromo-p-nitroacetophenone" (Analogous protocol). Available at: [\[Link\]](#)
- Piperazine Pharmacophores in Medicinal Chemistry: MDPI Molecules. "Piperazine Derivatives as a Potential Class of Drugs".^{[3][4]} Available at: [\[Link\]](#)
- Chemical Safety Data (4'-Methoxyacetophenone): PubChem. "4'-Methoxyacetophenone Compound Summary". Available at: [\[Link\]](#)
- Reaction Mechanism of Phenacyl Halides: National Science Foundation (NSF). "Enhanced Reactivity for Aromatic Bromination". Available at: [\[Link\]](#)

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